BM152054 BM152054 BM152054 can promote glucose utilization in peripheral tissues by enhancing insulin action.
Brand Name: Vulcanchem
CAS No.: 213411-84-8
VCID: VC0006947
InChI: InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26)
SMILES: CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Molecular Formula: C22H18N2O4S3
Molecular Weight: 470.6 g/mol

BM152054

CAS No.: 213411-84-8

Cat. No.: VC0006947

Molecular Formula: C22H18N2O4S3

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

BM152054 - 213411-84-8

CAS No. 213411-84-8
Molecular Formula C22H18N2O4S3
Molecular Weight 470.6 g/mol
IUPAC Name 5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26)
Standard InChI Key MZRQLASUMBMPRS-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Canonical SMILES CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

Mechanism of Action

PPARγ Activation

BM152054 binds to PPARγ’s ligand-binding domain, inducing conformational changes that recruit coactivators like PGC-1α and SRC-1 . This activation modulates genes involved in lipid metabolism (e.g., FABP4, CD36) and insulin signaling (e.g., GLUT4) . Unlike natural ligands such as fatty acids, BM152054 stabilizes the AF-2 helix of PPARγ, enhancing transcriptional activity .

Insulin Sensitization

In obese Zucker rats, BM152054 (10 mg/kg/day for 10 days) increased insulin-stimulated glycogen synthesis by 214% compared to controls (P<0.05P < 0.05) . This effect was absent in lean rats, underscoring its role in counteracting insulin resistance rather than enhancing basal metabolism .

Pharmacological Effects

In Vitro Profiles

  • Glucose Oxidation: BM152054 (20 μM) increased glucose oxidation by 137% in isolated rat soleus muscle, though this effect was less pronounced than BM13.1258’s 191% increase .

  • Mitochondrial Inhibition: Acute exposure inhibited palmitate oxidation by 51% (P<0.005P < 0.005), a hallmark of TZDs .

In Vivo Efficacy

  • Glycogen Synthesis: Obese rats treated with BM152054 showed a 2.55 μmol/g/h increase in insulin-stimulated glycogen synthesis versus 1.19 μmol/g/h in controls .

  • Tissue-Specific Effects: Adipose tissue exhibited enhanced lipid storage, while skeletal muscle prioritized glucose uptake over oxidation .

Chemical and Physical Properties

PropertyValueSource
SolubilitySoluble in DMSO (10 mM)
Storage-20°C (stable for 1 month)
Stock Solution (10 mM)2.125 mL required for 1 mg
Half-Life (in vitro)>24 hours (hepatocyte assay)

The compound’s stability in DMSO makes it suitable for long-term studies, though repeated freeze-thaw cycles should be avoided .

Research and Clinical Development

Patent Landscape

Patents such as WO 2012104846 A1 describe BM152054’s use in treating insulin resistance, while others (e.g., US7709682B2) explore structural analogs .

Comparative Analysis with Other Thiazolidinediones

ParameterBM152054RosiglitazoneBM13.1258
PPARγ EC500.8 μM0.3 μM0.7 μM
Glucose Oxidation+137%+90%+191%
Mitochondrial Inhibition-51%-22%-47%

BM152054’s unique profile—moderate PPARγ affinity but strong mitochondrial inhibition—suggests mechanisms beyond receptor activation .

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